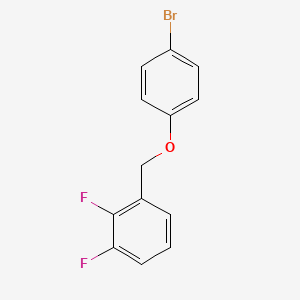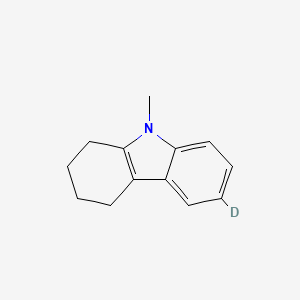
6-Deuterio-9-methyl-1,2,3,4-tetrahydrocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D: is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H13NO, is characterized by a tricyclic structure that includes a nitrogen atom in the central ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D typically involves the Fischer indole synthesis. This method includes the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the carbazole core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or selenium dioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.
Reduction: Various reduced derivatives depending on the specific conditions used.
Substitution: Substituted carbazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological research due to its structural similarity to naturally occurring alkaloids. It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been studied as an inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine . By inhibiting BChE, the compound can increase acetylcholine levels, potentially improving cognitive function in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydrocarbazole: A structurally similar compound with a hydrogen atom instead of a methyl group at the 9-position.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another derivative with a methyl group at the 6-position.
2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid: A carboxylic acid derivative of the tetrahydrocarbazole.
Uniqueness: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 9-position can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Eigenschaften
Molekularformel |
C13H15N |
|---|---|
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
6-deuterio-9-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C13H15N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2,4,6,8H,3,5,7,9H2,1H3/i2D |
InChI-Schlüssel |
LXRZSWPAXJBXQM-VMNATFBRSA-N |
Isomerische SMILES |
[2H]C1=CC=C2C(=C1)C3=C(N2C)CCCC3 |
Kanonische SMILES |
CN1C2=C(CCCC2)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


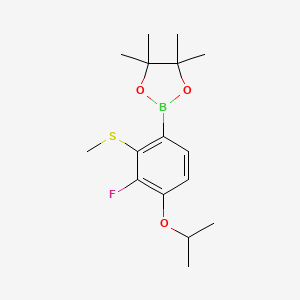
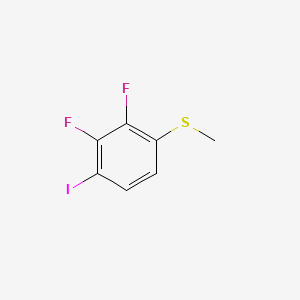
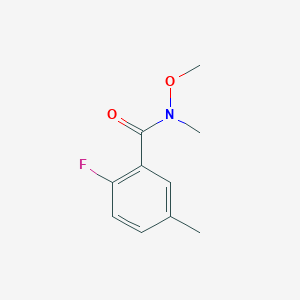
![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)
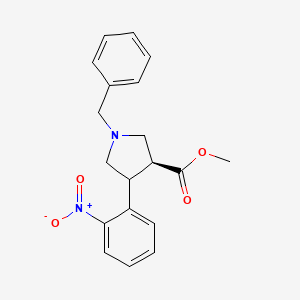
![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)
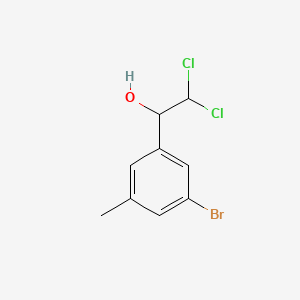
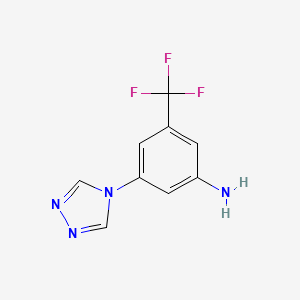
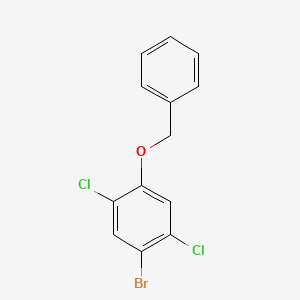
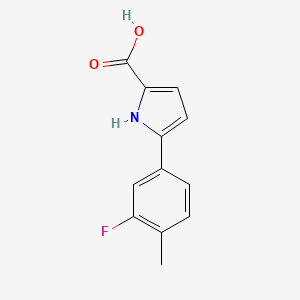
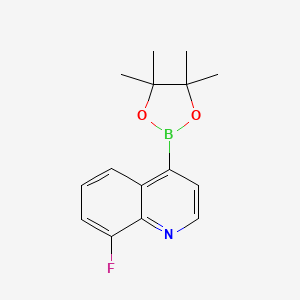
![4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B14028785.png)
![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
